N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine
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Overview
Description
N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine typically involves the following steps:
Protection of Amino Groups: The amino groups of the starting materials are protected using the tert-butoxycarbonyl (Boc) group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with TFA or hydrochloric acid.
Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are the deprotected amino acids and peptides, which can be further used in various applications.
Scientific Research Applications
N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It is used in studies related to protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine involves its role as a protected amino acid in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective coupling reactions to occur. Upon deprotection, the free amino group can participate in further reactions to form peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
N-Boc-ethanolamine: Another compound with a Boc protecting group, used in the synthesis of phosphatidyl ethanolamines and ornithine.
Boc-Dap-OH: A Boc-protected amino acid used in peptide synthesis.
Uniqueness
N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine is unique due to its specific structure, which includes both leucine and phenylalanine residues. This makes it particularly useful in the synthesis of peptides that require these specific amino acids .
Properties
Molecular Formula |
C30H41N3O6 |
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Molecular Weight |
539.7 g/mol |
IUPAC Name |
2-[[4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C30H41N3O6/c1-20(2)18-24(27(35)32-25(28(36)37)19-22-14-10-7-11-15-22)31-26(34)23(33-29(38)39-30(3,4)5)17-16-21-12-8-6-9-13-21/h6-15,20,23-25H,16-19H2,1-5H3,(H,31,34)(H,32,35)(H,33,38)(H,36,37) |
InChI Key |
MXWBVNBYKGRKML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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